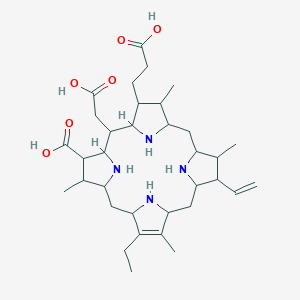

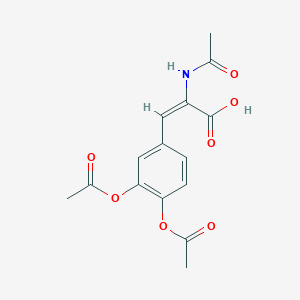

18-(2-Carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,17,18,19,20,21,22,23,24-docosahydroporphyrin-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chlorin e6 is a well-known photosensitizer used in photodynamic therapy and diagnosis. It is derived from chlorophyll and has a high photosensitizing ability, making it effective in generating singlet oxygen when exposed to light. This property is utilized in various medical and scientific applications, particularly in the treatment of certain types of cancers and bacterial infections .

Métodos De Preparación

Chlorin e6 can be synthesized through several methods. One common approach involves the extraction of chlorophyll a from natural sources such as chlorella or silkworm excrement. The chlorophyll a is then subjected to strong alkali hydrolysis and acidification to produce chlorin e6 . Another method involves a pilot-scale synthesis that uses a rapid, simple, and green synthetic method, significantly reducing the extraction/reaction time and volume of solvents compared to conventional protocols .

Análisis De Reacciones Químicas

Chlorin e6 undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to produce singlet oxygen when photoexcited, which can induce oxidative stress and apoptosis in targeted cells . Common reagents used in these reactions include molecular oxygen and light irradiation. The major products formed from these reactions are reactive oxygen species, which are highly cytotoxic and can damage cellular components .

Aplicaciones Científicas De Investigación

Chlorin e6 has a wide range of scientific research applications. In medicine, it is used in photodynamic therapy to treat cancers such as esophageal, bladder, skin, head, and neck cancers . It is also employed in photodynamic antimicrobial chemotherapy to control harmful bacteria in forestry systems . Additionally, chlorin e6 is used in photoacoustic imaging and as a photosensitizer in various biological studies .

Mecanismo De Acción

The mechanism of action of chlorin e6 involves the activation of the compound by light irradiation. When exposed to light, chlorin e6 converts molecular oxygen into highly cytotoxic reactive oxygen species and singlet oxygen. These reactive species induce oxidative damage to cellular components, leading to cell death. Chlorin e6 targets various molecular pathways, including the generation of reactive oxygen species and the inhibition of Cu2±induced aggregation and toxicity .

Comparación Con Compuestos Similares

Chlorin e6 is part of a family of chlorophyll-derived photosensitizers. Similar compounds include rhodin g 7 7 1 -ethyl ester, which has shown higher cytotoxicity compared to chlorin e6 in certain cancer cell lines . Other related compounds are porphyrins and porphyrin-like systems, which are also used as photosensitizers in photodynamic therapy . Chlorin e6 is unique due to its high singlet-oxygen-generation efficiency, rapid clearance from the body, and low dark toxicity .

Propiedades

Fórmula molecular |

C34H54N4O6 |

|---|---|

Peso molecular |

614.8 g/mol |

Nombre IUPAC |

18-(2-carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,17,18,19,20,21,22,23,24-docosahydroporphyrin-2-carboxylic acid |

InChI |

InChI=1S/C34H54N4O6/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23/h7,15,17-19,21-28,31-33,35-38H,1,8-14H2,2-6H3,(H,39,40)(H,41,42)(H,43,44) |

Clave InChI |

OCHQGTJGTMIGDK-UHFFFAOYSA-N |

SMILES canónico |

CCC1=C(C2CC3C(C(C(N3)CC4C(C(C(N4)C(C5C(C(C(N5)CC1N2)C)C(=O)O)CC(=O)O)CCC(=O)O)C)C)C=C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene disulfonate,disodium salt](/img/structure/B13404095.png)

![disodium;(3E)-7-amino-3-[[2-methoxy-4-[3-methoxy-4-[(2E)-2-(1-oxo-4-sulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2-sulfonate](/img/structure/B13404126.png)

![N-[(1R,2S)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methylformamide](/img/structure/B13404127.png)

![2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine [Aprepitant-M2]](/img/structure/B13404191.png)